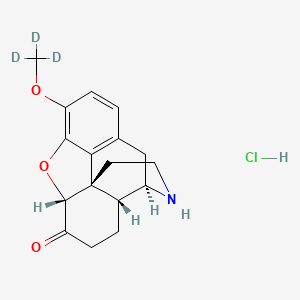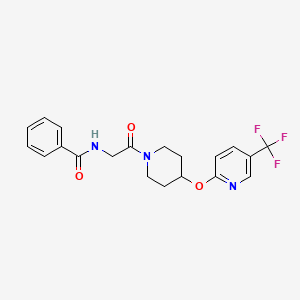
N-(2-Oxo-2-(4-((5-(Trifluormethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives with various substituents has been explored in several studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase activity. The introduction of bulky moieties and substituents at the nitrogen atom of benzamide was found to enhance activity . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide was developed from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to determine the structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidized forms. X-ray single-crystal diffraction was used to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles . The structural characterization of the piperidine derivatives was also performed using (1)H NMR, (13)C NMR, and mass spectrometry (MS) .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was explored through various reactions. For instance, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives underwent coordination with copper(II) ions to form stable planar complexes . Piperidine derivatives were reacted with different substituents to yield compounds with potential anti-acetylcholinesterase activity . The reactivity of N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis was also investigated, leading to the formation of various pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and reactivity. The planar geometry of the copper(II) complexes suggests potential stability and significant cytotoxicity against certain cancer cell lines . The anti-acetylcholinesterase activity of the piperidine derivatives was attributed to the basic quality of the nitrogen atom and the presence of bulky substituents . The high yield synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide under mild conditions indicates the feasibility of this route for producing benzamide derivatives .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Imidazolderivate zeigen signifikante antimikrobielle Eigenschaften. Die Struktur der Verbindung deutet auf potenzielle antibakterielle und antifungale Wirkungen hin. Forscher haben verschiedene Imidazol-haltige Verbindungen synthetisiert und ihr antimikrobielles Potenzial gegen Krankheitserreger wie Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Streptococcus pyogenes bewertet . Weitere Studien könnten die spezifischen Mechanismen untersuchen, die ihrer antimikrobiellen Wirkung zugrunde liegen.
Calcitonin-Gen-verwandtes Peptid (CGRP)-Rezeptor-Antagonismus
Die Verbindung enthält eine Trifluormethylgruppe, die zu ihren pharmakologischen Wirkungen beitragen kann. Trifluormethylgruppen wurden im Zusammenhang mit CGRP-Rezeptor-Antagonisten untersucht, die eine Rolle bei der Schmerzmodulation spielen. Das Verständnis ihrer Wechselwirkung mit CGRP-Rezeptoren könnte zu neuartigen Schmerzmanagementstrategien führen .
Pflanzenhormonmodulation
Indolderivate, einschließlich derer mit Imidazol-Einheiten, haben vielfältige biologische Anwendungen. Zum Beispiel ist Indol-3-essigsäure (IAA) ein Pflanzenhormon, das aus dem Abbau von Tryptophan entsteht. Die Untersuchung, ob diese Verbindung das Pflanzenwachstum, die Entwicklung oder die Stressreaktionen beeinflusst, könnte ein interessanter Forschungsweg sein .
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)15-6-7-17(24-12-15)29-16-8-10-26(11-9-16)18(27)13-25-19(28)14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSYVFOCKEFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

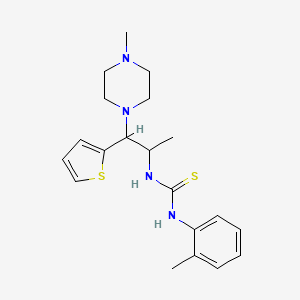
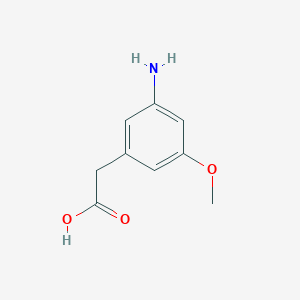
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)
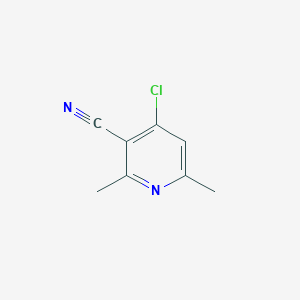
![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)
![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2518064.png)

